1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone
Overview
Description
Coumermycin is an aminocoumarin antibiotic known for its ability to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication.
Scientific Research Applications
Chemistry
In chemistry, Coumermycin is used as a tool to study enzyme inhibition, particularly DNA gyrase. It serves as a model compound for developing new antibiotics with similar mechanisms of action.
Biology
Biologically, Coumermycin is used to study bacterial cell division and DNA replication processes. Its ability to inhibit DNA gyrase makes it a valuable compound in microbiological research.
Medicine
Medically, Coumermycin has been explored for its potential to treat bacterial infections, especially those caused by gram-positive bacteria. Additionally, its anticancer properties are being investigated, particularly its ability to inhibit cancer cell proliferation by targeting DNA replication .
Industry
In the industrial sector, Coumermycin is used in the development of new antibiotics and as a reference compound in quality control processes for antibiotic production .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A related compound, 1,8-dihydroxy-4,5-dinitroanthraquinone (dhdna), has been identified as having a high binding affinity for gram-positive ppats .
Mode of Action
It’s known that the introduction of solubilizing groups can suppress the disproportionation reaction of reduced anthraquinone both thermodynamically and kinetically . This suggests that the compound may interact with its targets in a way that modifies their normal function.
Biochemical Pathways
Anthraquinones are generally known to be involved in redox reactions , which are fundamental to many biochemical pathways.
Pharmacokinetics
The compound is known to be soluble in organic solvents such as acetone, ethanol, and benzene , which may influence its absorption and distribution in the body.
Result of Action
faecalis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone. For instance, the compound’s solubility in different solvents suggests that the chemical environment can impact its bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumermycin is synthesized through a series of complex organic reactions. The synthesis typically involves the coupling of two aminocoumarin units. Key steps include:
Formation of Aminocoumarin Core: The aminocoumarin core is synthesized through a series of reactions starting from simple aromatic compounds. This involves nitration, reduction, and cyclization reactions.
Coupling Reaction: The two aminocoumarin units are then coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), under mild conditions to form the final Coumermycin structure.
Industrial Production Methods
Industrial production of Coumermycin involves fermentation processes using specific strains of Streptomyces bacteria. These bacteria naturally produce Coumermycin, which is then extracted and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Coumermycin can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of Coumermycin, and various substituted analogs, each with potentially different biological activities .
Comparison with Similar Compounds
Similar Compounds
Novobiocin: Another aminocoumarin antibiotic that also targets DNA gyrase but has a different binding site.
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.
Nalidixic Acid: An older quinolone antibiotic that targets DNA gyrase.
Uniqueness
Coumermycin is unique in its dual aminocoumarin structure, which provides a distinct mode of binding and inhibition compared to other antibiotics. Its ability to inhibit both bacterial growth and cancer cell proliferation sets it apart from many other antibiotics .
Properties
IUPAC Name |
1,8-dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)12-8(18-2)4-6-10(20)14(12)16(13)22/h3-6,17-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAWNTQAMNBDAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)NC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205077 | |
Record name | 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56524-76-6 | |
Record name | 1,8-Dihydroxy-4,5-bis(methylamino)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56524-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056524766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-dihydroxy-4,5-bis(methylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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